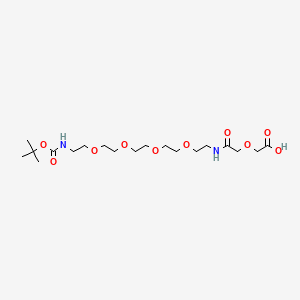
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional PEG linker, which means it has different functional groups at each end of the PEG chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
PEGylation: The PEG chain is attached to the protected amine group through a series of reactions involving ethylene oxide.
Formation of the Linker: The PEGylated compound is then reacted with various reagents to introduce the desired functional groups at each end of the PEG chain.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other nucleophiles.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Basic Conditions: Used for hydrolysis of ester and amide bonds.
Nucleophiles: Used in substitution reactions to replace the Boc-protected amine group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond would yield a carboxylic acid and an alcohol .
Scientific Research Applications
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the production of PEGylated products for various industrial applications
Mechanism of Action
The mechanism of action of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH involves its ability to modify molecules through PEGylation. The PEG chain provides water solubility and biocompatibility, while the functional groups at each end of the PEG chain allow for selective modification of target molecules. This enhances the stability, solubility, and pharmacokinetic properties of the modified molecules, making them suitable for various applications in drug delivery systems and diagnostics .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG4-CH2CH2NH2: Another PEG-based linker used in the synthesis of antibody-drug conjugates and PROTACs.
Boc-NH-PEG4-CH2CH2COOH: A PEG linker with a carboxylic acid group at one end, used in bioconjugation and synthesis of small molecules.
Uniqueness
BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is unique due to its heterobifunctional nature, which allows for selective modification of specific functional groups on target molecules. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C19H36N2O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H36N2O10/c1-19(2,3)31-18(25)21-5-7-27-9-11-29-13-12-28-10-8-26-6-4-20-16(22)14-30-15-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
MKQNGXDZFPJAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















